molecular formula C6H4FNO2 B044160 1-Fluoro-4-nitrobenzene CAS No. 350-46-9

1-Fluoro-4-nitrobenzene

Cat. No. B044160
CAS RN: 350-46-9
M. Wt: 141.1 g/mol
InChI Key: WFQDTOYDVUWQMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Fluoro-4-nitrobenzene and related compounds involves various chemical reactions that highlight the versatility and reactivity of these substances. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene can be synthesized from commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid, showcasing a method to introduce nitro and fluoro groups onto a benzene ring with high yield (Sweeney, McArdle, & Aldabbagh, 2018).

Molecular Structure Analysis

The molecular structure of fluorobenzenes, including 1-Fluoro-4-nitrobenzene, has been extensively studied. The analysis of C−H···F−C interactions in crystalline fluorobenzenes provides insights into the weak acceptor capabilities of the C−F group and the structural determinants of these molecules (Thalladi et al., 1998).

Chemical Reactions and Properties

1-Fluoro-4-nitrobenzene participates in various chemical reactions that illustrate its reactivity and potential as a building block in organic synthesis. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid demonstrates the compound's utility in heterocyclic oriented synthesis (HOS), leading to various condensed nitrogenous cycles (Křupková et al., 2013).

Physical Properties Analysis

The physical properties of 1-Fluoro-4-nitrobenzene and its derivatives, such as solubility, melting point, and boiling point, are crucial for their application in chemical synthesis. The study of these properties is essential for understanding the compound's behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties of 1-Fluoro-4-nitrobenzene, including its reactivity towards nucleophiles, electrophiles, and various reagents, have been a subject of interest. For example, the preparation of 2-Fluoro-5-nitrobenzonitrile and its reactivity with amines highlights the compound's utility in forming N-(2-cyano-4-nitrophenyl) derivatives, providing insights into its electrophilic and nucleophilic reaction pathways (Wilshire, 1967).

Scientific Research Applications

  • Inhibition of Polymorphonuclear Leukocyte Functions : Fluorinated nitrobenzenes, like 1-Fluoro-4-nitrobenzene, have been found to inhibit polymorphonuclear leukocyte functions. This is attributed to their interference with vulnerable sulfhydryl groups in hydrophobic surroundings (Elferink & Deierkauf, 1984).

  • Chemical Reactions and Structural Analysis : Studies have shown that compounds similar to 1-Fluoro-4-nitrobenzene, such as 2-Fluoro-5-nitrobenzonitrile, can react with various amines, amino acids, and NH-heteroaromatic compounds. These reactions indicate the rotation of the ortho nitro group out of the aromatic nucleus plane, which is a significant aspect of their structural chemistry (Wilshire, 1967).

  • Formation of Dinitrophenyl N,N-Dialkylcarbamates and N,N-Dialkyldinitroanilines : Fluoronitrobenzenes, when reacted with certain N,N-dialkylamines, produce dinitrophenyl N,N-dialkylcarbamates and N,N-dialkyldinitroanilines. Steric factors play a role in the extent of carbamate formation in these reactions (Gale, Rosevear, & Wilshire, 1995).

  • Luminescent Detection in Metal-Organic Frameworks : A new 3D metal-organic framework has been developed that can effectively detect substances like nitrobenzene in various solvents. This framework demonstrates the potential for the development of novel luminescent sensors (Xu et al., 2020).

  • Thermodynamic Study : A comprehensive thermodynamic study has been conducted on monofluorinated nitrobenzene derivatives. This study reveals insights into their molecular structure and molar enthalpies of formation in the gaseous phase, contributing to a better understanding of their physical properties (Ribeiro da Silva et al., 2010).

  • Negative Ion Formation in Nitrobenzene Derivatives : Research on nitrobenzene derivatives has shown that they exhibit long-lived negative ions. The study of these ions, particularly how they dissociate, provides valuable information about the electronic properties of these compounds (Asfandiarov et al., 2007).

Safety And Hazards

1-Fluoro-4-nitrobenzene is considered hazardous . It may cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . Protective measures such as wearing protective gloves, clothing, and eye protection are recommended when handling this compound .

properties

IUPAC Name

1-fluoro-4-nitrobenzene
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InChI

InChI=1S/C6H4FNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H
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InChI Key

WFQDTOYDVUWQMS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])F
Source PubChem
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Molecular Formula

C6H4FNO2
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DSSTOX Substance ID

DTXSID9022025
Record name 1-Fluoro-4-nitrobenzene
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Molecular Weight

141.10 g/mol
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Physical Description

Yellow solid; [HSDB] Liquid or low melting solid; mp = 22-24 deg C; [MSDSonline]
Record name 1-Fluoro-4-nitrobenzene
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Boiling Point

206-207 °C
Record name 1-FLUORO-4-NITROBENZENE
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Solubility

SOL IN ALCOHOL, ETHER; INSOL IN WATER
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Density

1.3300 @ 20 °C/4 °C
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Vapor Pressure

0.29 [mmHg]
Record name 1-Fluoro-4-nitrobenzene
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Product Name

1-Fluoro-4-nitrobenzene

Color/Form

YELLOW NEEDLES

CAS RN

350-46-9
Record name 4-Fluoronitrobenzene
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Record name Benzene, 1-fluoro-4-nitro-
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Melting Point

27 °C
Record name 1-FLUORO-4-NITROBENZENE
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Synthesis routes and methods I

Procedure details

157 g of 4-nitrochlorobenzene, 200 g of dimethylsulfoxide, 62.7 g of potassium fluoride, and 2.49 g of (N,N-dimethylimidazolidino)tetramethyl-guanidinium chloride were placed in a 1 liter four-neck flask equipped with thermometer, anchor stirrer, and reflux condenser with bubble counter. The mixture was heated with stirring to 170° C. and kept at this temperature for 5 hours. The reaction mixture was then cooled to room temperature, water was added at a volumetric ratio of 1:1, the phases that formed were separated, and, from the organic phase, by fractional distillation at reduced pressure, 4-nitrofluorobenzene was obtained in a yield of 96% of theory.
Quantity
157 g
Type
reactant
Reaction Step One
Quantity
62.7 g
Type
reactant
Reaction Step One
[Compound]
Name
(N,N-dimethylimidazolidino)tetramethyl-guanidinium chloride
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A homogeneous reaction mixture was obtained in this experiment, whereas in the aforementioned fluorinations of benzene and chlorobenzene, the reaction mixtures contained suspended [(ClCN)3F]+BF4−. In order to drive the fluorination of nitrobenzene to completion, the reaction mixture was heated at 90° C. for 2 hours before it was tested with KI solution and gave a negative result. G.C. analysis revealed the presence of only 3-fluoronitrobenzene and 2-fluoronitrobenzene with no marked change in ratio (about 2:1 ratio). Despite the presence of the 2-fluoro derivative, no evidence were obtained for the presence of 4-fluoronitrobenzene. The absence of 4-fluoronitrobenzene may have resulted from loss of this isomer during the reaction or subsequent handling operations via nucleophilic displacement of the highly mobile fluorine. In this connection, the reaction vessel became etched during the reaction.
[Compound]
Name
(ClCN)3F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A reaction mixture of 85.3 g of 4-chloronitrobenzene (CNB), 45.3 g of potassium fluoride, 1.4 g of the N-neopentyl-4-(N',-N'-di-n-butylamino)pyridinium chloride (NPDBAPC) obtained in Example lII in 109.6 g of sulfolane was heated with stirring for 9 hours at 205°-215° C. At the end of this period, HPLC assay of a sample of the reaction mixture indicated less than 1% residual CNB. Simple distillation of the reaction mixture under vacuum gave 73.6 g of 4-fluoronitrobenzene (FNB) for a 96.3% yield.
Quantity
85.3 g
Type
reactant
Reaction Step One
Quantity
45.3 g
Type
reactant
Reaction Step One
Name
N-neopentyl-4-(N',-N'-di-n-butylamino)pyridinium chloride
Quantity
1.4 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
109.6 g
Type
solvent
Reaction Step Three
Yield
96.3%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Fluoro-4-nitrobenzene
Reactant of Route 2
1-Fluoro-4-nitrobenzene
Reactant of Route 3
1-Fluoro-4-nitrobenzene
Reactant of Route 4
1-Fluoro-4-nitrobenzene
Reactant of Route 5
1-Fluoro-4-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-Fluoro-4-nitrobenzene

Citations

For This Compound
1,020
Citations
R Sangeetha, S Seshadri, R MP - Development, 2017 - researchgate.net
… the vibrational spectroscopy of 2-Bromo-1-Fluoro-4-Nitrobenzene.The fundamental … The fine sample of 2-Bromo-1-Fluoro-4-Nitrobenzene was obtained from Sigma Aldrich, UK, and …
Number of citations: 2 www.researchgate.net
GC Eastmond, J Paprotny - Synthesis, 1998 - thieme-connect.com
… In supplementary experiments we have demonstrated that fluoro displacement from 1fluoro-4-nitrobenzene is efficient but displacement from 1-fluoro-3-nitrobenzene does not occur …
Number of citations: 22 www.thieme-connect.com
DJ Gale, J Rosevear, JFK Wilshire - Australian journal of …, 1995 - CSIRO Publishing
… The reactions of 1-fluoro-4-nitrobenzene with … A control experiment showed that 1-fluoro-4-nitrobenzene in … , by the corresponding reaction of 1-fluoro-4-nitrobenzene with 4-nitrophenol (…
Number of citations: 6 www.publish.csiro.au
J Spencer, RP Rathnam, H Patel, N Anjum - Tetrahedron, 2008 - Elsevier
… 1).11, 11(a), 11(b), 11(c) A number of these important anilines can be derived from the reduction of 2-chloro-1-fluoro-4-nitrobenzene 11b or from a nucleophilic displacement of fluoride …
Number of citations: 53 www.sciencedirect.com
L Deng, X Kang, K Zhang, M Gao, Q Fu, Z Xia… - … of Chromatography A, 2021 - Elsevier
In this study, porous covalent organic frameworks (COFs, named as COFs-SWMU) were synthesized for the first time via a facile approach by using 4,4’,4’’-methylidynetri-anilin and 2,5-…
Number of citations: 9 www.sciencedirect.com
M He, JF Soulé, H Doucet - ChemCatChem, 2015 - Wiley Online Library
… was performed in the presence of 1-fluoro-4-nitrobenzene, which is also not reactive under … catalyst by the nitro function of the 1-fluoro-4-nitrobenzene. In summary, electron-withdrawing …
W Müller-Warmuth, R Van Steenwinkel… - Molecular …, 1971 - Taylor & Francis
… dependences have been examined in solutions of the same free radical (BPA=bisdiphenylene phenyl allyl) in fluorobenzene, 1-fluoro-4iodobenzene, and 1-fluoro-4-nitrobenzene, and …
Number of citations: 16 www.tandfonline.com
A Gondela, K Walczak - Tetrahedron letters, 2006 - Elsevier
… When 1-fluoro-4-nitrobenzene 2a was used as the arylating agent, the best conversions were obtained when the reaction was performed at an elevated temperature (70–80 C, oil bath) …
Number of citations: 22 www.sciencedirect.com
F Del Cima, G Biggi, F Pietra - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
… of 1-fluoro-2- or 1-fluoro-4-nitrobenzene with potassium methoxide in methyl alcohol in the … RESULTS The reactions of potassium methoxide with l-fluoro-2or 1-fluoro-4-nitrobenzene …
Number of citations: 15 pubs.rsc.org
L Wang, J Wang, S Xu, J Wu, Q Tang… - 2016 4th International …, 2016 - atlantis-press.com
… It was synthesized from cyclopentanone oxime (7) and 1-fluoro-4-nitrobenzene through three steps including rearrangement. Reaction, condensation and nucleophilic substitution …
Number of citations: 2 www.atlantis-press.com

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